molecular formula C8H3Cl2NO2 B103378 6,7-dichloro-1H-indole-2,3-dione CAS No. 18711-12-1

6,7-dichloro-1H-indole-2,3-dione

Cat. No. B103378
CAS RN: 18711-12-1
M. Wt: 216.02 g/mol
InChI Key: XTXIILHWOQZVAQ-UHFFFAOYSA-N
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Description

6,7-Dichloro-1H-indole-2,3-dione is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses a chlorinated pyrimidine dione, which shares some structural similarities with 6,7-dichloro-1H-indole-2,3-dione, such as the presence of chlorine atoms and a dione moiety. The second paper describes the crystal structure of a tetraaza-pentaphene dione, which, while not the same, is a complex heterocyclic molecule that could offer insights into the structural aspects of indole diones .

Synthesis Analysis

The synthesis of 6,7-dichloro-1H-indole-2,3-dione is not detailed in the provided papers. However, the synthesis of similar compounds typically involves chlorination reactions and the formation of the dione structure through oxidation processes. The synthesis of such compounds often requires careful control of reaction conditions to ensure the correct placement of chlorine atoms and the formation of the dione group .

Molecular Structure Analysis

While the exact molecular structure of 6,7-dichloro-1H-indole-2,3-dione is not provided, the structure of a related compound, 6,7-dihydro-5a,7a,13,14-tetraaza-pentaphene-5,8-dione, has been determined by X-ray crystallography. This compound crystallizes in the monoclinic space group and features intermolecular hydrogen bonds that form trimers. Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of 6,7-dichloro-1H-indole-2,3-dione can be inferred from the first paper, which discusses the reactivity of a chlorinated pyrimidine dione. The study includes an analysis of electrophilic attack sites using molecular electrostatic potential (MEP) surface plots and local reactivity properties using Fukui functions. These methods can be applied to understand the reactivity of 6,7-dichloro-1H-indole-2,3-dione, particularly in identifying reactive sites for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dichloro-1H-indole-2,3-dione can be partially deduced from the properties of structurally related compounds. The vibrational spectra, as well as the computed wavenumbers using density functional theory (DFT) calculations, provide insights into the vibrational modes of the molecule. Additionally, the non-covalent interactions, hyperpolarizability, and molecular electrostatic potential results reported for the chlorinated pyrimidine dione can give an indication of the physical properties, such as solubility and stability, of 6,7-dichloro-1H-indole-2,3-dione .

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Various methods have been reported for the synthesis of indoles, for example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

Safety And Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6,7-dichloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXIILHWOQZVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588487
Record name 6,7-Dichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dichloro-1H-indole-2,3-dione

CAS RN

18711-12-1
Record name 6,7-Dichloroisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,7-DICHLOROISATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ACJ5NG5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
264
Citations
D Strøbæk, L Teuber, TD Jørgensen, PK Ahring… - … et Biophysica Acta (BBA …, 2004 - Elsevier
We have identified and characterized the compound NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) as a potent activator of human Ca 2+ -activated K + channels of SK and IK types…
Number of citations: 223 www.sciencedirect.com
K Morimura, H Yamamura, S Ohya… - Journal of …, 2006 - jstage.jst.go.jp
We examined effects of small and intermediate conductance Ca2+-activated K+(SK and IK) channel openers, DCEBIO (5, 6-dichloro-1-ethyl-1, 3-dihydro-2H-benzimidazol-2-one) and …
Number of citations: 44 www.jstage.jst.go.jp
E Brøndum, H Kold‐Petersen… - British journal of …, 2010 - Wiley Online Library
Background and purpose: The endothelium‐derived hyperpolarizing factor (EDHF)‐type relaxation in mesenteric small arteries from 21 week old Zucker lean (ZL) and Zucker diabetic …
Number of citations: 75 bpspubs.onlinelibrary.wiley.com
AM Dolga, I Granic, T Blank, HG Knaus… - Journal of …, 2008 - Wiley Online Library
Previous studies have shown that tumor necrosis factor‐alpha (TNF‐α) induces neuroprotection against excitotoxic damage in primary cortical neurons via sustained nuclear factor‐…
Number of citations: 107 onlinelibrary.wiley.com
AH Weston, EL Porter, E Harno… - British journal of …, 2010 - Wiley Online Library
Background and purpose: Previous studies have shown that endothelium‐dependent hyperpolarization of myocytes is reduced in resistance arteries from spontaneously hypertensive …
Number of citations: 81 bpspubs.onlinelibrary.wiley.com
T Dalsgaard, C Kroigaard, M Misfeldt… - British journal of …, 2010 - Wiley Online Library
Background and purpose: Small (SK Ca or K Ca 2) and intermediate (IK Ca or K Ca 3.1) conductance calcium‐activated potassium channels are involved in regulation of vascular tone …
Number of citations: 54 bpspubs.onlinelibrary.wiley.com
H Ji, C Hougaard, KF Herrik, D Strøbæk… - European Journal of …, 2009 - Wiley Online Library
Small conductance Ca 2+ ‐activated K + (SK) channels play a prominent role in modulating the spontaneous activity of dopamine (DA) neurons as well as their response to synaptically‐…
Number of citations: 73 onlinelibrary.wiley.com
M Kozo, Y Hisao, O Susumu, I Yuji - The Japanese Journal of …, 2006 - cir.nii.ac.jp
We examined effects of small and intermediate conductance Ca 2+-activated K+(SK and IK) channel openers, DCEBIO (5, 6-dichloro-1-ethyl-1, 3-dihydro-2H-benzimidazol-2-one) and …
Number of citations: 0 cir.nii.ac.jp
D Strøbæk, C Hougaard, TH Johansen… - Molecular …, 2006 - ASPET
SK channels are small conductance Ca 2+ -activated K + channels important for the control of neuronal excitability, the fine tuning of firing patterns, and the regulation of synaptic …
Number of citations: 140 molpharm.aspetjournals.org
E Stankevičius, C Krøjgaard, B Rinno, E Boedtkjer… - The Annual Meeting of …, 2008 - lsmu.lt
The present study addressed whether NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) acts on calcium-activated K (KCa) channels and leads to release of NO and EDHF-type …
Number of citations: 0 lsmu.lt

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